molecular formula C16H26N2O3 B2942369 1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one CAS No. 2320421-60-9

1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one

Cat. No.: B2942369
CAS No.: 2320421-60-9
M. Wt: 294.395
InChI Key: IGZSAGKEEMUAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone” is a complex organic molecule. It contains an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of such compounds often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . For instance, asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium(II) complex/chiral Lewis acid binary system have been reported .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and highly specific. The reactions would depend on the functional groups present in the molecule and the reaction conditions. Asymmetric 1,3-dipolar cycloadditions have been reported for similar structures .

Scientific Research Applications

Ethnobotanical Properties and Phytochemistry

ETHANO BOTANICAL PROPERTIES OF UNEXPLORED PLANT KHANDU CHAKKA (EHRETIA LAEVIS ROXB.) explores the ethnobotanical properties, Ayurvedic properties, and phytochemistry of Ehretia laevis, highlighting predominant chemicals like naphthoquinone derivative named lewisone and others. This paper discusses the plant's use in traditional medicine and its various therapeutic properties, which could offer context on the natural source of complex chemicals and their potential applications (Thakre Rushikesh et al., 2016).

Chemical Reactions and Mechanisms

Nucleophilic aromatic substitution of the nitro-group by F. Pietra and D. Vitali (1972) reviews the reaction mechanisms of piperidine with nitrobenzenes, providing insights into the chemical behavior of nitrogen-containing compounds. This could be relevant for understanding the reactivity of complex molecules containing piperidinyl groups (F. Pietra & D. Vitali, 1972).

Bioremediation and Environmental Chemistry

Applications of Redox Mediators in the Treatment of Organic Pollutants by Using Oxidoreductive Enzymes A Review

discusses how enzymes, in the presence of redox mediators, can degrade or transform recalcitrant compounds in wastewater. This review might hint at how complex organic molecules could be involved in environmental remediation efforts (Maroof Husain & Q. Husain, 2007).

Analytical Chemistry and Characterization

Gas chromatography for the characterization of the mushroom-like flavor in Melittis melissophyllum L. (Lamiaceae) by F. Maggi, F. Papa, and S. Vittori (2012) demonstrates the use of gas chromatography in analyzing plant essential oils, which could relate to the characterization and analysis of complex organic molecules for their potential applications in flavoring, perfumery, and more (F. Maggi et al., 2012).

Properties

IUPAC Name

1-[4-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-11(19)17-7-5-12(6-8-17)16(20)18-13-3-4-14(18)10-15(9-13)21-2/h12-15H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZSAGKEEMUAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.